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Compound of Interest

Compound Name: 5-Vanillylidene barbituric acid

Cat. No.: B3052328

Abstract: This document provides an in-depth technical guide on the spectroscopic
characterization of 5-Vanillylidene barbituric acid, a derivative of significant interest due to
the broad pharmacological properties of the barbiturate family.[1][2] It is intended for
researchers, scientists, and professionals in drug development. This guide covers the essential
spectroscopic techniqgues—UV-Vis, FT-IR, NMR, and Mass Spectrometry—offering detailed
experimental protocols, tabulated data for clear interpretation, and visualizations of key
processes and relationships to facilitate a comprehensive understanding of the molecule's
structural elucidation.

Chemical Structure and Properties

5-Vanillylidene barbituric acid is synthesized through the Knoevenagel condensation of
vanillin and barbituric acid. Its fundamental properties are summarized below.

Chemical Formula: C12H10N20s5([3][4]

Molecular Weight: 262.2182 g/mol [3][4]

IUPAC Name: 5-(4-hydroxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

CAS Registry Number: 40367-32-6[3][4]

Caption: Molecular structure of 5-Vanillylidene barbituric acid.
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Synthesis and Experimental Protocols

The synthesis of 5-arylidine barbituric acid derivatives is commonly achieved through
established methods like the Knoevenagel condensation.[5] Green chemistry approaches, such
as solvent-free grinding, have proven effective and environmentally friendly.[6]

General Synthesis Protocol: Knoevenagel Condensation

This protocol describes a solvent-free synthesis using sodium acetate as a catalyst.

Materials:

Vanillin (aromatic aldehyde, 10 mmol)

Barbituric acid (10 mmol)

Sodium acetate (catalyst, 10 mmol)

Distilled water

Ethyl acetate and hexane (for TLC)

Procedure:

A mixture of vanillin, barbituric acid, and sodium acetate is placed in a mortar.
e The mixture is ground at room temperature with a pestle.

e The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a hexane
and ethyl acetate solvent system.

e Upon completion, the resulting solid product is washed with distilled water.

e The product is filtered and recrystallized from a suitable solvent, such as ethanol, to yield the
pure 5-Vanillylidene barbituric acid.
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Caption: Workflow for the solvent-free synthesis of the title compound.

Spectroscopic Characterization
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A multi-spectroscopic approach is essential for the unambiguous structural confirmation of the
synthesized compound. The following sections detail the protocols and expected data from
each key analytical technique.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule,
particularly the conjugated system formed between the barbiturate and vanillylidene rings.

Experimental Protocol:
e Instrument: A dual-beam UV-Vis spectrophotometer.
» Solvent: Spectroscopic grade Dimethyl sulfoxide (DMSO) or Ethanol.

e Procedure: A dilute solution of the compound is prepared in the chosen solvent. The
spectrum is recorded, typically from 200 to 600 nm, using a quartz cuvette with a 1 cm path
length. The solvent is used as a blank for baseline correction.

Solvent Amax (nm) Transition Type Reference
DMSO 211, 250, 312 n-m*and n—T 2]
Ethanol 245, 298 -1 and n—-T1r* [7]

Note: Data is for similar 5-arylidine barbituric acid derivatives and is representative.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by
measuring the absorption of infrared radiation.

Experimental Protocol:
¢ Instrument: FT-IR spectrometer.

o Sample Preparation: The solid sample is mixed with dry potassium bromide (KBr) powder
and pressed into a thin pellet. Alternatively, a mull can be prepared using Nujol.[3]
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e Procedure: A background spectrum of the KBr pellet or mull agent is recorded. The sample
spectrum is then recorded, typically in the range of 4000-400 cm~1.

Wavenumber (cm~1)  Vibration Type Functional Group Reference
3479 O-H stretch (Phenolic)  Ar-OH [7]
3238 - 3064 N-H stretch Amide (N-H) [2]I8]
C-H stretch
~2918 o Ar-H, =C-H [2]
(Aromatic/Vinylic)
1750 - 1682 C=0 stretch Amide Carbonyls [718]
1640 - 1599 C=C stretch Alkene/Aromatic [71[8]
C-O stretch
~1262 Ar-O-C, Ar-OH [2]

(Phenolic/Ether)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule.

Experimental Protocol:
e Instrument: NMR spectrometer (e.g., 300 or 400 MHz).
e Solvent: Deuterated dimethyl sulfoxide (DMSO-de).

e Procedure: A small amount of the sample is dissolved in the deuterated solvent. 1H and 3C
NMR spectra are recorded at room temperature. Tetramethylsilane (TMS) is typically used as
an internal standard.

IH NMR Data (Predicted, based on similar structures in DMSO-de)
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Chemical Shift

Multiplicity Integration Assignment Reference
(6, ppm)
) Amide N-H
~11.4-11.1 Singlet 2H [8][9]
protons
) Phenolic O-H
~10.5 Singlet 1H [8]
proton
) Vinylic proton
~8.2 Singlet 1H [8]
(=CH)
) Aromatic protons
~7.8-6.9 Multiplet 3H [8]
(Ar-H)
. Methoxy protons
~3.8 Singlet 3H [8]

(-OCHs)

13C NMR Data (Predicted, based on barbituric acid and substituted aromatics)

Chemical Shift (8, ppm) Assignment Reference
~167 Carbonyl Carbons (C=0) [9]

~151 Carbonyl Carbons (C=0) [9]

~150 - 110 Aromatic & Vinylic Carbons

~56 Methoxy Carbon (-OCHs)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
compound, further confirming its identity.

Experimental Protocol:

e Instrument: Mass spectrometer with a suitable ionization source (e.g., Electrospray
lonization - ESI).
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e Procedure: The sample is dissolved in an appropriate solvent and introduced into the ion
source. The mass-to-charge ratio (m/z) of the resulting ions is measured.

m/z Value Assignment Reference

~262.06 [M]* (Molecular lon) [31[4]

Loss of CO, OCHs, cleavage

Fragments A
of the vanillylidene group

Data Integration and Structural Elucidation

The combination of data from these spectroscopic techniques provides conclusive evidence for
the structure of 5-Vanillylidene barbituric acid. The workflow from synthesis to final structural
confirmation is a critical process in chemical and pharmaceutical research. The confirmed
structure allows for further investigation into the compound's biological activities, which for
barbiturates can include anti-tumor, anti-cancer, and sedative properties.[1]
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Caption: Integrated workflow from analysis to potential application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 5-
Vanillylidene Barbituric Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3052328#spectroscopic-analysis-of-5-vanillylidene-
barbituric-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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